molecular formula C15H16N2O6S B2824689 6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 317329-46-7

6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2824689
CAS No.: 317329-46-7
M. Wt: 352.36
InChI Key: HZKDWAKXOWINPM-UHFFFAOYSA-N
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Description

The compound 6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs to the 4-oxo-quinoline-3-carboxylic acid family, a scaffold widely studied for its antimicrobial and kinase-inhibitory properties. Its structure features:

  • Position 3: A carboxylic acid group critical for binding to biological targets like DNA gyrase or topoisomerase IV in bacteria.
  • Position 6: A sulfonyl group linked to 4-hydroxypiperidine, which may enhance solubility and modulate target affinity.
  • Position 7: No substituent mentioned in the provided evidence, though this position is typically modified in fluoroquinolones for improved activity.

This compound’s unique 6-sulfonyl-piperidine moiety distinguishes it from classical fluoroquinolones, which commonly feature halogens (e.g., fluorine) at position 6 and piperazinyl groups at position 7.

Properties

IUPAC Name

6-(4-hydroxypiperidin-1-yl)sulfonyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S/c18-9-3-5-17(6-4-9)24(22,23)10-1-2-13-11(7-10)14(19)12(8-16-13)15(20)21/h1-2,7-9,18H,3-6H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKDWAKXOWINPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions to form the quinoline ring. The introduction of the sulfonyl group is achieved through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The hydroxypiperidine moiety is then introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the sulfonylated quinoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the quinoline and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under various conditions, including reflux and catalytic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group may interact with enzymes, inhibiting their activity. The hydroxypiperidine moiety can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Insights

Position 6 Modifications
  • Fluorine vs. Sulfonyl Groups: Classical fluoroquinolones (e.g., Compound 34, Difloxacin) feature fluorine at position 6, enhancing DNA gyrase binding and Gram-negative activity .
Position 7 Modifications
  • Piperazinyl vs. Hydroxypiperidine: Piperazinyl groups (e.g., Compound 34, Difloxacin) enhance Gram-positive activity and pharmacokinetics.
  • Complex Substituents : Analogs like 4g () and thiourea derivatives () demonstrate that bulky or functionalized groups at position 7 can expand applications to insect growth regulation or kinase inhibition .
Position 3 Modifications
  • Carboxylic Acid vs. Carboxamide : The carboxylic acid at position 3 is critical for antibacterial activity (metal ion chelation in DNA gyrase). Carboxamide derivatives (e.g., 9im) shift activity toward kinase inhibition, highlighting the scaffold’s versatility .

Pharmacokinetic and Stability Considerations

  • Metabolites and Impurities: identifies des-fluoro and ethylenediamine derivatives as common impurities in quinolone APIs, suggesting that the target compound’s sulfonyl group may reduce metabolic dehalogenation risks .
  • Crystal Stability : Piperidine/piperazine substituents influence crystal packing and solubility. For example, highlights modified crystal forms with enhanced light stability and water solubility .

Biological Activity

6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, which has been widely studied for various therapeutic effects, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H14N2O4S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This compound features a quinoline core with a carboxylic acid group and a sulfonamide moiety that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

A notable study utilized the MTT assay to evaluate the cytotoxic effects of synthesized quinoline derivatives on the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited strong anticancer activity compared to doxorubicin (Dox), a commonly used chemotherapeutic agent. The effectiveness was measured by assessing cell viability post-treatment with varying concentrations of the compounds .

Compound IDCell LineIC50 (µM)Reference
7bMCF-710
7cMCF-715
DoxMCF-712

Antimicrobial Activity

The antimicrobial properties of quinolines have also been extensively documented. Compounds with similar structures have demonstrated antibacterial and antifungal activities. The mechanism often involves inhibition of nucleic acid synthesis or interference with cell wall synthesis.

In vitro studies have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Quinoline derivatives can inhibit key enzymes involved in DNA replication and repair.
  • Intercalation into DNA : The planar structure allows for intercalation into DNA, disrupting replication processes.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Effects

A recent publication detailed the synthesis and evaluation of various quinoline derivatives against cancer cell lines. The study reported that compounds similar to this compound showed promising results in inhibiting cell proliferation in vitro, particularly against MCF-7 cells .

Study on Antimicrobial Effects

Another research effort focused on the antimicrobial properties of related quinolone compounds. The results indicated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that modifications in the piperidine ring could enhance activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for introducing sulfonyl-piperidine groups into quinoline-3-carboxylic acid derivatives?

  • Methodological Answer: A common approach involves coupling reactions using protected intermediates. For example, tert-butyloxycarbonyl (Boc)-protected piperidine derivatives are reacted with sulfonyl chlorides under basic conditions (e.g., triethylamine) to form sulfonamide linkages. Subsequent deprotection with acids like HCl yields the final hydroxypiperidine-sulfonyl moiety. This method minimizes side reactions and ensures regioselectivity . Parallel synthesis techniques, as demonstrated in related quinolone derivatives, can also optimize yield by screening solvent systems (e.g., DMF or THF) and temperatures .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer: Multimodal characterization is critical:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR verify substituent positions and stereochemistry, particularly for chiral centers in the piperidine ring .
  • X-ray Crystallography: Resolves absolute configuration, as shown for analogous fluoroquinolone derivatives (e.g., single-crystal studies confirming piperazine ring geometry) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety precautions are recommended during synthesis?

  • Methodological Answer: Lab safety protocols include:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact with reactive intermediates (e.g., sulfonyl chlorides).
  • Ventilation: Use fume hoods when handling volatile solvents (e.g., THF) or acidic deprotection agents .
  • First Aid: Immediate rinsing with water for accidental exposure, followed by medical consultation .

Advanced Research Questions

Q. How can reaction yields be improved for sulfonylation steps in quinoline derivatives?

  • Methodological Answer: Key optimizations include:

  • Catalysis: Transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts enhance sulfonamide bond formation.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like molecular sieves absorb byproducts (e.g., HCl in Boc deprotection) .
  • Temperature Control: Gradual heating (e.g., 50–80°C) minimizes decomposition of heat-sensitive intermediates .

Q. What strategies identify and quantify impurities in this compound?

  • Methodological Answer: Analytical workflows involve:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection separates impurities (e.g., desfluoro analogs or unreacted starting materials). Calibration against reference standards (e.g., EP-certified impurities) ensures accuracy .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detects trace impurities at ppm levels, critical for pharmacological safety profiling .

Q. How is the structure-activity relationship (SAR) studied for modifications on the piperidine ring?

  • Methodological Answer: SAR studies employ:

  • Analog Synthesis: Systematic substitution of the piperidine hydroxyl group (e.g., with nitro, methoxy, or ethyl groups) to assess antibacterial potency. For example, replacing 4-hydroxypiperidine with octahydro-pyrrolo-pyridine alters microbial target affinity .
  • In Vitro Assays: Minimum inhibitory concentration (MIC) testing against Gram-negative/-positive bacteria quantifies efficacy changes. Molecular docking simulations further predict binding interactions with DNA gyrase enzymes .

Q. How is enantiomeric purity ensured during chiral synthesis?

  • Methodological Answer:

  • Chiral Auxiliaries: Use of enantiopure Boc-protected piperidine precursors (e.g., (4aS,7aS)-configured amines) guarantees stereochemical fidelity during sulfonylation .
  • Chiral HPLC: Separates enantiomers using cellulose-based columns, with polarimetric detection validating optical purity (>99% ee) .

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